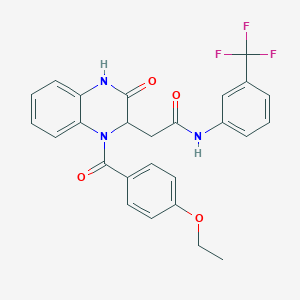

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound is a synthetic quinoxaline derivative featuring a 4-ethoxybenzoyl group at position 1 of the tetrahydroquinoxaline core and an N-(3-(trifluoromethyl)phenyl)acetamide side chain. Its molecular formula is C₂₆H₂₂F₃N₃O₄, with a molar mass of 509.47 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name |

2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N3O4/c1-2-36-19-12-10-16(11-13-19)25(35)32-21-9-4-3-8-20(21)31-24(34)22(32)15-23(33)30-18-7-5-6-17(14-18)26(27,28)29/h3-14,22H,2,15H2,1H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGHQGRZLNZADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous synthesis processes to ensure efficiency and scalability. Continuous reactors can be used to introduce raw materials and carry out reactions under controlled conditions, minimizing product loss and enhancing safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core and trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities/differences between this compound and analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothesized Bioactivity Based on Structural Analogs

Key Research Findings

Synthetic Feasibility: The tetrahydroquinoxaline scaffold is synthetically accessible via methods described for analogs in and , such as reductive amination or cyclocondensation .

Notes

Data Limitations : Direct bioactivity data for the target compound is absent in the provided evidence. Hypotheses are inferred from structural analogs.

Therapeutic Windows : highlights that certain compounds (e.g., ferroptosis inducers) exhibit selective toxicity toward cancer cells, a property the target compound may share .

Biological Activity

The compound 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 469.46 g/mol. The structure features a tetrahydroquinoxaline core substituted with an ethoxybenzoyl group and a trifluoromethylphenyl moiety.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.46 g/mol |

| Functional Groups | Ethoxy, Benzoyl, Trifluoromethyl |

| Core Structure | Tetrahydroquinoxaline |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the tetrahydroquinoxaline scaffold followed by the introduction of the ethoxybenzoyl and trifluoromethylphenyl groups through acylation and substitution reactions. Specific reaction conditions and yields can vary based on the methods employed.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance, derivatives with tetrahydroquinoxaline structures have shown cytotoxic effects against various cancer cell lines, prompting investigations into their mechanisms of action.

Mechanism of Action:

- Cell Cycle Arrest: Compounds have been observed to induce cell cycle arrest at the G0/G1 phase in cancer cells.

- Apoptosis Induction: Apoptotic assays demonstrated that certain derivatives resulted in apoptosis rates ranging from 40% to 85% in treated cells compared to controls .

Antimicrobial Properties

Preliminary data suggest that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, although specific data for this compound remains limited.

Study 1: Cytotoxicity in Cancer Cells

A study assessed the cytotoxicity of related compounds on various cancer cell lines (e.g., B16-F10 and HT29). The results indicated that certain derivatives led to significant reductions in cell viability, with apoptosis rates correlating with increased concentrations of the compound .

Study 2: Cell Cycle Analysis

Flow cytometry was utilized to analyze the effects on cell cycle progression. The findings showed that treated cells exhibited a marked increase in G0/G1 phase populations, indicating effective cell cycle modulation, which is crucial for therapeutic interventions in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.